molecular formula C25H30F3N3O5 B12417739 Silodosin metabolite-d4

Silodosin metabolite-d4

Cat. No.: B12417739
M. Wt: 513.5 g/mol
InChI Key: VIWKOELUJFEJEQ-ZUPNMEAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silodosin metabolite-d4 is a deuterium-labeled version of the metabolite of silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the silodosin metabolite enhances its utility in scientific research, particularly in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silodosin metabolite-d4 involves the incorporation of deuterium into the silodosin metabolite. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the incorporation of a glucuronosyl unit onto silodosin can be achieved using perbenzoylated deuterated glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with a procedure of sequential addition of trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions, purification through chromatography, and quality control to verify the incorporation of deuterium and the absence of impurities .

Chemical Reactions Analysis

Types of Reactions

Silodosin metabolite-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Silodosin metabolite-d4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of silodosin and its metabolites in the body.

    Drug Development: Helps in understanding the metabolic pathways and the effects of deuterium incorporation on drug metabolism.

    Biological Research: Used in studies related to the biological effects of silodosin and its metabolites.

    Industrial Applications: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

Silodosin metabolite-d4 exerts its effects by acting as an alpha-1 adrenergic receptor antagonist. It binds to the alpha-1A subtype of adrenergic receptors, which are predominantly located in the prostate, bladder base, and bladder neck. This binding leads to the relaxation of smooth muscle in these areas, thereby improving urinary symptoms associated with benign prostatic hyperplasia. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Silodosin: The parent compound, used for the treatment of benign prostatic hyperplasia.

    Silodosin glucuronide: A major metabolite of silodosin formed through glucuronidation.

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.

Uniqueness

Silodosin metabolite-d4 is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C25H30F3N3O5

Molecular Weight

513.5 g/mol

IUPAC Name

3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid

InChI

InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2

InChI Key

VIWKOELUJFEJEQ-ZUPNMEAQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F

Origin of Product

United States

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